molecular formula C31H26N3O2+ B12283141 Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-

Cat. No.: B12283141
M. Wt: 472.6 g/mol
InChI Key: KISNZWYZDRRYKE-UHFFFAOYSA-O
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Description

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is often used in biological staining and as a fluorescent probe due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- typically involves a multi-step process. One common method includes the condensation of 2-naphthalenylcarbonyl chloride with 9-(diethylamino)phenoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in biological staining to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. It binds to biological molecules, altering their fluorescence and enabling visualization under a microscope .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]- is unique due to its specific structural features that confer distinct fluorescence properties. Its ability to form stable complexes with biological molecules makes it particularly valuable in research applications .

Properties

Molecular Formula

C31H26N3O2+

Molecular Weight

472.6 g/mol

IUPAC Name

diethyl-[5-(naphthalene-2-carbonylamino)benzo[a]phenoxazin-9-ylidene]azanium

InChI

InChI=1S/C31H25N3O2/c1-3-34(4-2)23-15-16-26-28(18-23)36-29-19-27(24-11-7-8-12-25(24)30(29)32-26)33-31(35)22-14-13-20-9-5-6-10-21(20)17-22/h5-19H,3-4H2,1-2H3/p+1

InChI Key

KISNZWYZDRRYKE-UHFFFAOYSA-O

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C5=CC6=CC=CC=C6C=C5)OC2=C1)CC

Origin of Product

United States

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